molecular formula C12H13NO3 B11884636 Ethyl 4-methoxy-1H-indole-6-carboxylate

Ethyl 4-methoxy-1H-indole-6-carboxylate

Cat. No.: B11884636
M. Wt: 219.24 g/mol
InChI Key: GHKNEJUTFCMKQF-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-1H-indole-6-carboxylate typically involves the reaction of 4-methoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Scientific Research Applications

Ethyl 4-methoxy-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

Ethyl 4-methoxy-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 4-methoxy-1H-indole-6-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)8-6-10-9(4-5-13-10)11(7-8)15-2/h4-7,13H,3H2,1-2H3

InChI Key

GHKNEJUTFCMKQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2)C(=C1)OC

Origin of Product

United States

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